3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
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Overview
Description
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a hydroxymethyl group, and an oxan-4-yl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(hydroxymethyl)oxan-4-ylamine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-carboxy-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.
Reduction: 3-amino-N-[4-(hydroxymethyl)oxan-4-yl]benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide can be compared with other benzamide derivatives, such as:
- 3-cyano-N-[4-(methoxymethyl)oxan-4-yl]benzamide.
- 3-cyano-N-[4-(ethoxymethyl)oxan-4-yl]benzamide.
Uniqueness
- The presence of the hydroxymethyl group in this compound provides unique reactivity compared to its methoxy and ethoxy counterparts. This functional group allows for additional hydrogen bonding interactions, which can enhance its binding affinity to biological targets and influence its chemical reactivity.
Properties
IUPAC Name |
3-cyano-N-[4-(hydroxymethyl)oxan-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-2-1-3-12(8-11)13(18)16-14(10-17)4-6-19-7-5-14/h1-3,8,17H,4-7,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUCXBYPZKQAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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